molecular formula C14H19N B3052625 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 42924-00-5

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B3052625
Key on ui cas rn: 42924-00-5
M. Wt: 201.31 g/mol
InChI Key: YZPJUVSKXVLDHD-UHFFFAOYSA-N
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Patent
US08058441B2

Procedure details

Skraup reaction of p-ethylaniline (1.0 g) and iodine (0.34 g) in mesityl oxide (5 ml) was performed according to the method described in example 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].II>O=C(C=C(C)C)C>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[NH:7][C:3]([CH3:9])([CH3:1])[CH:4]=[C:5]2[CH3:6])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
0.34 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
O=C(C)C=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C2C(=CC(NC2=CC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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